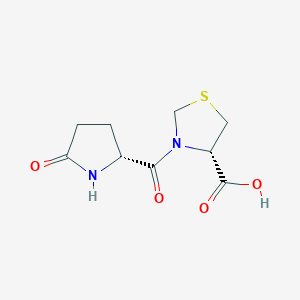

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features both a thiazolidine ring and a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling of the Two Rings: The final step involves coupling the thiazolidine and pyrrolidine rings through a peptide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesizers, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidine ring adds rigidity and specificity to the binding interactions, enhancing the compound’s efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the pyrrolidine ring, making it less complex.

Pyrrolidine-2-carboxylic acid: Lacks the thiazolidine ring, offering different reactivity and biological activity.

Proline derivatives: Share the pyrrolidine ring but differ in the substituents and overall structure.

Uniqueness

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to the combination of both thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, identified by its CAS number 162148-15-4, is a compound that has garnered attention for its biological activities, particularly in the modulation of oxidative stress and enzyme activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on diverse research findings.

Structure and Composition

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- CAS Number : 162148-15-4

The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in antioxidant activity.

Enzyme Modulation

This compound has been shown to enhance the activity of catalase, an enzyme crucial for breaking down hydrogen peroxide into water and oxygen. This enhancement is significant in mitigating oxidative stress within cells. Studies indicate that the compound's interaction with catalase leads to structural changes that increase its enzymatic efficiency .

Cellular Effects

Research has demonstrated that this compound can attenuate oxidative stress across various cell types. For instance:

- Cell Types Studied : A549 lung adenocarcinoma cells and normal human small airway epithelial cells (HSAEC-1 KT).

- Mechanism : By increasing catalase activity, the compound protects cells from oxidative damage, thereby promoting cell survival under stressful conditions .

Dose-Dependent Effects

The biological effects of this compound have been observed to be dose-dependent:

- Higher concentrations correlate with greater protective effects against oxidative stress.

- In laboratory settings, varying dosages have shown significant differences in catalase activity enhancement .

Case Studies and Experimental Data

- Oxidative Stress Mitigation : A study reported that treatment with the compound significantly reduced cell proliferation inhibition caused by high concentrations of vitamin C in A549 cells. This was evidenced by PARP cleavage status, indicating reduced apoptotic cell death due to oxidative stress .

- Binding Affinity : The compound exhibits strong binding affinity to bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants measured at Kb=2.09×105 M−1 for BSA and Kb=2.349×105 M−1 for BLC. These interactions are critical for its biological efficacy .

Summary of Key Studies

Molecular Mechanisms

The molecular mechanism through which this compound operates involves:

Propriétés

IUPAC Name |

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.